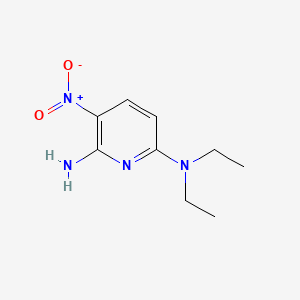

N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine

Description

N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine is a chemical compound with the molecular formula C9H14N4O2 and a molecular weight of 210.23 g/mol . This compound features a pyridine ring substituted with nitro and diethylamino groups, making it a valuable building block in various chemical syntheses and applications.

Properties

IUPAC Name |

6-N,6-N-diethyl-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-3-12(4-2)8-6-5-7(13(14)15)9(10)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLKOVRAXIRJMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6,N~6~-diethyl-3-nitropyridine-2,6-diamine typically involves the nitration of pyridine derivatives followed by amination. One common method includes the reaction of pyridine with dinitrogen pentoxide (N~2~O~5~) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO~2~) and hydrogen sulfite (HSO~3~) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the diethylamino groups.

Industrial Production Methods

Industrial production methods for N6,N~6~-diethyl-3-nitropyridine-2,6-diamine often involve large-scale nitration and amination processes under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H~2~) in the presence of a catalyst.

Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of higher oxidation state compounds.

Reduction: Conversion to N6,N~6~-diethyl-3-aminopyridine-2,6-diamine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N6,N~6~-diethyl-3-nitropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the diethylamino groups can interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Nitropyridine: A simpler analog with a nitro group at the 3-position.

2,6-Diaminopyridine: Lacks the nitro group but has amino groups at the 2 and 6 positions.

N~6~,N~6~-diethyl-2,6-diaminopyridine: Similar structure but without the nitro group.

Uniqueness

N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine is unique due to the presence of both nitro and diethylamino groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Biological Activity

N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant case studies.

- Molecular Formula : C9H14N4O2

- Molecular Weight : 210.23 g/mol

- SMILES Notation : CCN(CC)c1ccc(c(N)n1)N+=O

The biological activity of this compound is attributed to its structural features, particularly the nitro and diethylamino groups. These functional groups enable the compound to interact with various biological macromolecules, modulating enzyme activities and influencing cellular signaling pathways. The nitro group can participate in redox reactions, while the diethylamino groups can form hydrogen bonds and coordinate with metal ions, leading to diverse biological effects .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific pathways affected include those involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, this compound was tested on human breast cancer cell lines (MCF-7). The results revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be approximately 25 µM after 48 hours of exposure. The study concluded that further exploration into the compound's mechanisms of action could lead to novel therapeutic strategies for breast cancer treatment .

Applications in Medicine and Industry

The versatility of this compound extends beyond its biological activities. It serves as a precursor in the synthesis of various pharmaceutical compounds and agrochemicals. Its role in drug development is particularly noteworthy as researchers continue to explore its potential as a lead compound for new medications targeting infectious diseases and cancer .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H14N4O2 | Antimicrobial, Anticancer |

| N2,N6-Dimethyl-3-nitropyridine-2,6-diamine | C8H10N4O2 | Antimicrobial |

| 3-Nitropyridine-2,6-diamine | C7H8N4O2 | Limited biological activity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N⁶,N⁶-diethyl-3-nitropyridine-2,6-diamine, and how can purity be validated?

- Synthesis : Start with pyridine-2,6-diamine as a precursor. Introduce nitro groups at position 3 via nitration under controlled conditions (e.g., mixed acid at low temperatures). Diethylation at the N⁶ positions can be achieved using diethyl sulfate or ethyl halides in the presence of a base like potassium carbonate.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N). Characterize intermediates and final product using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers perform structural characterization of N⁶,N⁶-diethyl-3-nitropyridine-2,6-diamine?

- Spectroscopy : Assign NMR signals to confirm substitution patterns (e.g., nitro group at position 3, diethyl groups at N⁶). Use N NMR if available to resolve ambiguities.

- Crystallography : Grow single crystals via slow evaporation (solvent: DCM/methanol). Collect X-ray diffraction data (Rigaku SCXmini CCD diffractometer, Mo-Kα radiation). Refine using SHELXL (space group determination, thermal displacement parameters) . Report R-factor (<0.05) and data-to-parameter ratio (>9:1) for reliability.

Advanced Research Questions

Q. How can contradictory biological activity data for 3-nitropyridine-2,6-diamine derivatives be resolved?

- Dose-Response Analysis : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay Validation : Use orthogonal assays (e.g., MTT for cytotoxicity, fluorescent probes for target engagement). Include positive controls (e.g., KRIBB11, a structurally related inhibitor) and validate cell lines via siRNA knockdown .

- Metabolic Stability : Assess compound stability in microsomal assays to rule out rapid degradation as a confounding factor .

Q. What computational strategies predict interactions between N⁶,N⁶-diethyl-3-nitropyridine-2,6-diamine and biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases, GPCRs). Focus on nitro and diethyl groups as key pharmacophores.

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS, AMBER) to assess stability over 100 ns. Validate predictions with mutagenesis (e.g., alanine scanning of binding site residues) .

Q. What challenges arise in crystallizing N⁶,N⁶-diethyl-3-nitropyridine-2,6-diamine, and how can they be addressed?

- Crystal Growth Issues : Poor solubility in polar solvents can hinder crystallization. Use mixed solvents (DMSO/water) or vapor diffusion.

- Disorder Management : If diethyl groups exhibit rotational disorder, apply restraints during SHELXL refinement. Use TWINABS for twinned data .

- Data Collection : Optimize exposure time to balance intensity and resolution. For weak diffraction, consider synchrotron sources.

Methodological Tables

Table 1 : Key Crystallographic Parameters for Related Compounds

| Parameter | N⁶-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine |

|---|---|

| Space group | |

| Unit cell (Å, °) | , , , |

| 0.052 | |

| Data-to-parameter ratio | 9.6:1 |

Table 2 : Biological Assay Conditions for Derivatives

| Assay Type | Conditions |

|---|---|

| Cytotoxicity (MTT) | 24–48 hr incubation, 5% CO₂, λ=570 nm |

| Target Engagement | Fluorescent ATP probes, IC₅₀ determination via Hill equation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.